molecular formula C12H8F6O4 B1653052 Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate CAS No. 171117-13-8

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate

Cat. No.: B1653052
CAS No.: 171117-13-8
M. Wt: 330.18
InChI Key: ZHFJNGPLSHPUSW-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C12H8F6O4 . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of two trifluoroethyl groups attached to a benzene ring through ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

C6H4(COOH)2+2CF3CH2OHC6H4(COOCH2CF3)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + 2 \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_2\text{CF}_3)_2 + 2 \text{H}_2\text{O} C6​H4​(COOH)2​+2CF3​CH2​OH→C6​H4​(COOCH2​CF3​)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.

    Reduction: Corresponding alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds

Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve the performance of materials in demanding environments.

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is primarily related to its ability to introduce trifluoroethyl groups into target molecules. These groups can significantly alter the chemical and physical properties of the resulting compounds, such as increasing their lipophilicity, thermal stability, and resistance to degradation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • Bis(2,2,2-trifluoroethyl) carbonate
  • Bis(2,2,2-trifluoroethyl) phosphonate
  • Bis(2,2,2-trifluoroethyl) ether

Comparison: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both ester linkages and a benzene ring, which confer distinct chemical properties. Compared to Bis(2,2,2-trifluoroethyl) carbonate, it has higher thermal stability and different reactivity patterns. Bis(2,2,2-trifluoroethyl) phosphonate and ether also exhibit unique properties, but the ester linkages in this compound provide specific advantages in certain synthetic applications.

Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-1-2-8(4-3-7)10(20)22-6-12(16,17)18/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJNGPLSHPUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712123
Record name Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171117-13-8
Record name Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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